Cyclohexanone-D10-oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUQRBDRNJBJY-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Deuteration Strategies for Cyclohexanone D10 Oxime
Direct Synthesis Routes for Cyclohexanone-D10-oxime
The primary method for synthesizing this compound involves a direct condensation reaction. This approach leverages the well-established chemistry of oxime formation from ketones.
The synthesis of this compound is achieved through a condensation reaction between Cyclohexanone-D10 and hydroxylamine (B1172632). youtube.comstudylib.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime. studylib.netscribd.com
The general reaction mechanism proceeds in two main steps. First, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of Cyclohexanone-D10, leading to the formation of a tetrahedral intermediate. studylib.net This is typically followed by a series of proton transfers, which converts the hydroxyl group into a better leaving group (water). Finally, the elimination of a water molecule results in the formation of the stable oxime product. chemtube3d.com The reaction is often carried out using hydroxylamine hydrochloride, which is reacted with a base like sodium acetate (B1210297) to generate the free hydroxylamine in situ. youtube.com
Reaction Scheme: C₆D₁₀O + NH₂OH·HCl → C₆D₁₀NOH + H₂O + HCl
A critical aspect of synthesizing this compound is the preservation of the deuterium (B1214612) atoms at all positions, particularly the α-positions to the carbonyl group. The α-deuterons are susceptible to exchange with protons from the solvent or reagents, a process known as hydrogen-deuterium exchange. wikipedia.orglibretexts.org
This exchange can be catalyzed by either acid or base. libretexts.org Under the conditions of oxime formation, which can be mildly acidic or basic, there is a potential risk of losing isotopic purity through the formation of an enol or enolate intermediate, which would then be protonated by the reaction medium. Therefore, careful control of pH and reaction conditions is necessary to minimize back-exchange and ensure the high isotopic enrichment of the final this compound product. Using a deuterated solvent and reagents can help mitigate this issue, though it adds to the complexity and cost of the synthesis.
General Methodologies for Reductive Deuteration of Oximes
While not a synthesis of this compound itself, the reductive deuteration of oximes is a powerful related methodology. It uses oximes as precursors to synthesize α-deuterated primary amines, which are valuable in the development of deuterated drugs and agrochemicals. nih.govresearchgate.netscientifiq.ai
A general and highly efficient method has been developed for the synthesis of α-deuterated primary amines through the reductive deuteration of both ketoximes and aldoximes. nih.govacs.org This protocol utilizes deuterium oxide (D₂O) as a benign and readily available deuterium source. acs.org The reaction is mediated by a single-electron-transfer (SET) agent, which facilitates the reduction of the C=N bond and subsequent incorporation of deuterium at the α-carbon. nih.govacs.org This approach is noted for its excellent levels of deuterium incorporation, typically exceeding 95%. nih.govresearchgate.netscientifiq.ai
The key to the successful reductive deuteration of ketoximes is the use of a single-electron-transfer (SET) process. acs.org Samarium(II) iodide (SmI₂) has been identified as a particularly effective electron donor for this transformation, used in conjunction with D₂O. nih.govresearchgate.netacs.org In this system, D₂O serves as both the deuterium donor and a ligand for the SmI₂, enhancing its reductive potential. researchgate.net The reduction of an oxime to a primary amine is a four-electron-transfer process. acs.org The SET mechanism allows for the cleavage of the N-O bond and the reduction of the imine intermediate, with deuterium being incorporated from the D₂O solvent. researchgate.netacs.org This protocol demonstrates remarkable chemoselectivity and tolerates a wide variety of sensitive functional groups, including iodides, esters, and nitriles. acs.org
The table below summarizes the results of the SmI₂/D₂O-mediated reductive deuteration for various ketoxime substrates, demonstrating the broad applicability and high efficiency of this method.
| Entry | Substrate (Oxime) | Product (α-Deuterated Amine) | Yield (%) | Deuterium Incorporation (%) |
| 1 | 4-Phenylcyclohexanone Oxime | 4-Phenylcyclohexan-1-amine-1-d | 96 | 98 |
| 2 | 2-Adamantanone Oxime | Adamantan-2-amine-2-d | 92 | >99 |
| 3 | 4-tert-Butylcyclohexanone Oxime | 4-(tert-Butyl)cyclohexan-1-amine-1-d | 98 | 98 |
| 4 | Propiophenone Oxime | 1-Phenylpropan-1-amine-1-d | 78 | 96 |
| 5 | 4'-Methoxyacetophenone Oxime | 1-(4-Methoxyphenyl)ethan-1-amine-1-d | 85 | 96 |
| Data sourced from The Journal of Organic Chemistry, 2021. acs.org |
Isotopic Labeling Approaches for Nitrogen Source Tracing in Oxime Synthesis
Isotopic labeling is a powerful technique to elucidate reaction mechanisms and trace the pathways of atoms through complex transformations. wikipedia.org In the context of oxime synthesis, nitrogen-15 (B135050) (¹⁵N) labeling can be employed to definitively track the origin of the nitrogen atom in the final product.
By using ¹⁵N-labeled hydroxylamine (¹⁵NH₂OH) as the nitrogen source in the condensation reaction with a ketone, the resulting oxime will incorporate the ¹⁵N isotope. The presence and position of this heavier, stable isotope can be detected and quantified using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. asm.org This approach provides unequivocal evidence that the nitrogen atom in the oxime originates from the hydroxylamine reagent. Such tracing studies are fundamental for confirming reaction pathways and understanding the dynamics of nitrogen transformation in chemical and biological systems. asm.orgrsc.org
Spectroscopic Characterization and Vibrational Analysis of Cyclohexanone D10 Oxime
Inelastic Neutron Scattering (INS) Spectroscopy
Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational dynamics, especially for hydrogen-containing compounds, due to the high incoherent scattering cross-section of the hydrogen nucleus. In the case of Cyclohexanone-D10-oxime, this sensitivity extends to deuterium (B1214612), providing unique insights into its vibrational modes.
Application of INS for Probing Substrate-Framework Interactions involving this compound
INS spectroscopy is particularly effective in examining the interactions between a substrate molecule and a host framework, such as a catalyst. Studies have utilized this compound to probe interactions within hierarchically porous silicoaluminophosphates (HP SAPOs) like SAPO-34 and HP AlPO-5, which are catalysts for the Beckmann rearrangement. researchgate.net
By comparing the INS spectrum of pure this compound with that of the oxime dosed within the catalyst framework, researchers can identify changes in vibrational modes. researchgate.net These spectral changes—manifesting as shifts in peak positions, variations in intensity, and broadening of bands—reveal the nature of the substrate-framework interactions. For instance, changes in the vibrational modes associated with the oxime's functional groups can indicate hydrogen bonding or other interactions with the catalyst's acid sites. The use of the D10 isotopomer helps to clearly distinguish the substrate's vibrational bands from those of the catalyst framework. researchgate.net
Detailed Assignment of Vibrational Modes through INS Data
The assignment of vibrational modes in a complex molecule like this compound is greatly aided by INS spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations. bath.ac.ukresearchgate.net DFT phonon calculations are used to simulate the INS spectra, and by comparing the calculated spectra with the experimental data, specific vibrational modes can be assigned to the observed peaks. researchgate.net
For this compound, vibrational modes in the 200–1200 cm⁻¹ range have been assigned using this combined theoretical and experimental approach. researchgate.net This allows for a detailed understanding of the molecule's dynamics. Key vibrational modes for the non-deuterated cyclohexanone (B45756) oxime, such as the in-plane and out-of-plane N-O-H bends, are well-identified, and deuteration allows for clearer observation of the carbon-deuterium framework vibrations. researchgate.net
Analysis of O-H and C-D Stretching Regions in Deuterated Oximes
The substitution of hydrogen with deuterium significantly alters the vibrational frequencies, providing a clearer view of specific stretching regions. The C-H stretching bands typically appear around 3000 cm⁻¹, while the C-D stretching bands are found at a lower frequency, near 2200 cm⁻¹. nih.gov This separation prevents interference and allows for a more straightforward analysis of the C-D stretching modes of the deuterated cyclohexane (B81311) ring.
In deuterated oximes, the O-H stretching vibration remains, typically observed as a medium to strong band in infrared spectra. asianpubs.org The analysis of this region is critical for understanding hydrogen-bonding interactions. In the solid state, cyclohexanone oxime forms hydrogen-bonded trimers, and the characteristics of the O-H band in the spectrum provide direct information about the strength and nature of these interactions. bath.ac.ukresearchgate.net The study of the C-D stretching region in this compound provides insights into the vibrations of the carbon skeleton, which are less obscured by the complex C-H stretching and bending modes present in the non-deuterated form. bath.ac.uk
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopies are complementary techniques that provide a comprehensive picture of the vibrational modes of a molecule based on different selection rules.
Variable-Temperature IR and Raman Studies of this compound and its D10-Isotopomers
Variable-temperature studies using IR and Raman spectroscopy have revealed that this compound exists in three distinct crystalline phases between 10 K and its melting point. bath.ac.uk The phase transitions for this compound occur at slightly higher temperatures (242.3 K and 302.5 K) compared to its non-deuterated counterpart. bath.ac.uk
The three phases are defined as:
Phase I: > 301.5 K
Phase II: 241.5 K to 301.5 K
Phase III: < 241.5 K
Spectroscopic analysis shows significant changes across these phases. In Phase I, the lattice modes appear similar to those of an amorphous system. As the temperature decreases into Phase II and then Phase III, the spectral bands sharpen, indicating an increase in structural order. bath.ac.uk This transition from a disordered to a more crystalline-like state is particularly evident in the Raman spectra. bath.ac.uk
| Phase | Temperature Range (this compound) | Spectral Characteristics |
| Phase I | > 302.5 K | Broad lattice modes, resembling an amorphous system. |
| Phase II | 242.3 K - 302.5 K | Sharper bands compared to Phase I. |
| Phase III | < 242.3 K | Sharp, well-defined bands, resembling a crystalline material. |
Complementary Vibrational Spectroscopy for Comprehensive Mode Assignment
A complete and reliable assignment of the vibrational modes of this compound requires a combined approach using INS, IR, and Raman spectroscopy. bath.ac.uk While IR and Raman spectroscopy are governed by selection rules based on changes in dipole moment and polarizability, respectively, INS intensities are related to the neutron scattering cross-sections of the atoms involved in a vibration. irdg.org
This makes INS particularly sensitive to modes involving hydrogen (or deuterium), while IR and Raman are often more sensitive to the vibrations of heavier atoms and functional groups like C=N and C-C. asianpubs.orgnih.gov For example, the C=N stretching vibration in cyclohexanone oxime is strong in the infrared spectrum at around 1669 cm⁻¹. asianpubs.org By combining data from all three techniques, a more robust and comprehensive vibrational assignment can be achieved. bath.ac.uk This integrated spectroscopic approach, supported by DFT calculations, is essential for accurately tracking the molecular transformations that occur during chemical processes like the Beckmann rearrangement. bath.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, specific NMR techniques, including ²H, ¹H, ¹³C, and ¹⁵N NMR, provide unique insights into the molecule's conformation, dynamics, and the fate of labeled atoms in chemical reactions.
Deuterium (²H) NMR Studies for Conformational and Dynamic Analysis
Deuterium (²H) NMR spectroscopy is a powerful tool for investigating the conformational dynamics of specifically deuterated molecules. acs.org In the case of this compound, the cyclohexane ring is expected to exist predominantly in a chair conformation, undergoing a dynamic ring-flip or chair-chair interconversion process.
While direct ²H NMR studies on this compound are not extensively reported in the literature, analysis of related deuterated cyclohexane compounds provides a framework for understanding the potential insights. acs.orgrsc.org ²H NMR of deuterated cyclohexanes has been used to accurately determine vicinal coupling constants, which are sensitive to the dihedral angles between adjacent C-D bonds. researchgate.net These couplings can show that the chair conformation is often distorted by substituents. researchgate.net
For this compound, ²H NMR could be employed to study the rate of the chair-chair interconversion. By analyzing the quadrupolar splittings and relaxation times over a range of temperatures, it would be possible to determine the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. This would provide detailed information on the energy barrier of this fundamental dynamic process, which is influenced by the sp²-hybridized carbon of the oxime group.
¹H NMR and ¹³C NMR Spectral Analysis of Deuterated Analogues
The analysis of ¹H and ¹³C NMR spectra of this compound is best understood by comparison with its non-deuterated counterpart, cyclohexanone oxime.
In the ¹H NMR spectrum of standard cyclohexanone oxime, signals for the cyclohexane ring protons appear as multiplets in the regions of approximately 1.55-1.74 ppm, 2.22 ppm, and 2.50 ppm. chemicalbook.com A broad singlet corresponding to the hydroxyl proton (=N-OH) is also observed, typically around 8.9 ppm. chemicalbook.com Upon full deuteration of the ring to form this compound, the signals corresponding to the ten ring protons are absent. researchgate.netresearchgate.net This disappearance serves as a direct confirmation of the successful deuteration of the cyclohexane moiety. researchgate.net The only remaining signal would be that of the N-OH proton, assuming it has not been exchanged with deuterium from a deuterated solvent.
Similarly, the ¹³C NMR spectrum of cyclohexanone oxime displays characteristic signals for its six carbon atoms. rsc.orgarpgweb.com The carbon atom of the oxime group (C=N) is the most deshielded, appearing at approximately 161 ppm. rsc.org The other five sp³-hybridized carbons of the ring show signals at distinct chemical shifts. rsc.org In the proton-decoupled ¹³C NMR spectrum of this compound, the signals for the deuterated carbons would be significantly broadened and reduced in intensity, often to the point of being unobservable under standard acquisition conditions, due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons. The C=N carbon, not being directly attached to deuterium, would still be observable, though its signal might be slightly affected by two-bond isotope shifts.
The following tables summarize the typical chemical shifts for non-deuterated cyclohexanone oxime.
| Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| -OH | ~8.9 | chemicalbook.com |
| CH₂ (C2, C6) | ~2.50 | chemicalbook.com |
| CH₂ (C3, C5) | ~2.22 | chemicalbook.com |
| CH₂ (C4) | ~1.55 - 1.74 | chemicalbook.com |
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C1 (C=N) | ~161.0 | rsc.org |
| C2, C6 | ~32.3 | rsc.org |
| C3, C5 | ~27.0 | rsc.org |
| C4 | ~25.9 | rsc.org |
¹⁵N NMR Investigations for Tracing Nitrogen Sources and Reaction Mechanisms
¹⁵N NMR spectroscopy is a highly specific technique for studying nitrogen-containing compounds. nih.gov Although the natural abundance of the ¹⁵N isotope is low (0.37%), using ¹⁵N-enriched starting materials allows for detailed mechanistic investigations. The ¹⁵N chemical shift of the oxime nitrogen is sensitive to its electronic environment, making it an excellent probe for studying chemical transformations. researchgate.netresearchgate.net
In studies of the Beckmann rearrangement, where cyclohexanone oxime is converted to ε-caprolactam, ¹⁵N NMR has been instrumental. acs.orgacs.org By using ¹⁵N-labeled cyclohexanone oxime (¹⁵N-Cyclohexanone oxime), researchers can track the nitrogen atom throughout the reaction pathway. acs.orgacs.org The ¹⁵N chemical shift of pure ¹⁵N-cyclohexanone oxime appears at approximately -55 ppm. acs.orgacs.orgresearchgate.net Upon interaction with acidic catalysts, such as zeolites, this signal shifts significantly. For example, protonation of the oxime nitrogen by a strong Brønsted acid site results in a large upfield shift to around -160 ppm. acs.orgacs.orgresearchgate.net The formation of reaction intermediates, like the nitrilium ion, and the final product, protonated ε-caprolactam, can be identified by their unique ¹⁵N chemical shifts at approximately -237 ppm and -347 ppm, respectively. acs.orgacs.org This ability to observe and identify key intermediates provides direct evidence for the proposed reaction mechanism. acs.orgacs.org
The table below presents key ¹⁵N chemical shifts observed during the Beckmann rearrangement of ¹⁵N-cyclohexanone oxime.
| Species | Chemical Shift (ppm) | Reference |
|---|---|---|
| Pure ¹⁵N-Cyclohexanone Oxime | -55 | acs.orgacs.orgresearchgate.net |
| Hydrogen-bonded ¹⁵N-Cyclohexanone Oxime | -46 | acs.org |
| Protonated ¹⁵N-Cyclohexanone Oxime | -160 | acs.orgacs.orgresearchgate.net |
| Nitrilium Ion Intermediate | -237 | acs.org |
| Protonated ε-Caprolactam (Product) | -347 | acs.org |
Mass Spectrometry (MS) for Isotopic Purity and Reaction Product Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and isotopic composition of this compound. almacgroup.com In electron ionization mass spectrometry (EI-MS), the non-deuterated cyclohexanone oxime exhibits a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 113. nist.gov For the fully deuterated analogue, this compound (C₆D₁₀NOH), the molecular weight increases by ten mass units due to the replacement of ten hydrogen atoms with deuterium. Therefore, the molecular ion peak is expected at m/z 123. researchgate.netsigmaaldrich.com This M+10 mass shift is a clear confirmation of the successful incorporation of the deuterium atoms. sigmaaldrich.com
Furthermore, MS is crucial for determining the isotopic purity of the labeled compound. almacgroup.com By examining the molecular ion region of the mass spectrum, the relative abundance of ions corresponding to incompletely deuterated species (e.g., D9, D8) can be quantified. This allows for the calculation of the atom % D, a critical quality parameter for isotopically labeled standards. For instance, the precursor, Cyclohexanone-d10, is commercially available with isotopic purities of 98 atom % D. sigmaaldrich.com
Mass spectrometry also plays a vital role in confirming the identity of reaction products. acs.org The fragmentation pattern of the molecular ion provides structural information. Common fragmentation pathways for oximes include the loss of a hydroxyl radical (•OH). cdnsciencepub.comresearchgate.net In studies using ¹⁵N-labeled materials, MS can confirm the incorporation of the ¹⁵N isotope into the final product, complementing the data obtained from ¹⁵N NMR. researchgate.net
The following table compares the key m/z values for cyclohexanone oxime and its D10 isotopologue.
| Ion | Cyclohexanone Oxime (m/z) | This compound (Expected m/z) |
|---|---|---|
| [M]⁺ | 113 | 123 |
| [M-OH]⁺ | 96 | 105 |
Applications of Cyclohexanone D10 Oxime in Elucidating Reaction Mechanisms Through Isotopic Labeling
The use of isotopically labeled compounds is a powerful tool in physical organic chemistry for unraveling the intricate details of reaction mechanisms. Cyclohexanone-D10-oxime, a deuterated isotopologue of cyclohexanone (B45756) oxime, serves as a critical probe in such studies. By replacing hydrogen atoms with their heavier deuterium (B1214612) isotopes, researchers can trace the path of atoms, identify bond-breaking and bond-forming steps, and gain insights into the nature of transition states. This article focuses on the specific applications of deuterated cyclohexanone oxime in mechanistic studies of the Beckmann rearrangement and the electrosynthesis of the oxime itself.
Role in Catalytic Processes and Materials Science Research
Deuterated Cyclohexanone (B45756) Oxime as a Probe for Catalyst Characterization
The substitution of hydrogen with deuterium (B1214612) in cyclohexanone oxime creates a molecule that is chemically similar to its non-deuterated counterpart but spectroscopically distinct. This distinction is particularly valuable in techniques like Inelastic Neutron Scattering (INS) and certain forms of vibrational spectroscopy. In INS, the large incoherent scattering cross-section of hydrogen can dominate the spectrum, obscuring signals from the catalyst framework or other interacting species. By using a deuterated probe like Cyclohexanone-D10-oxime, the contribution from the substrate's hydrogen atoms is significantly reduced, allowing for a clearer observation of the vibrational modes of both the catalyst and the adsorbed molecule. This enables researchers to study the subtle changes that occur upon substrate binding and interaction.
Hierarchically porous catalysts, which contain both micropores and larger mesopores, are designed to improve mass transport for catalytic reactions. Understanding how reactant molecules like cyclohexanone oxime interact with the internal framework of these materials is crucial for optimizing their performance, particularly for reactions like the Beckmann rearrangement to ε-caprolactam.
Research utilizing this compound in conjunction with hierarchically porous silicoaluminophosphates (HP SAPOs) has provided significant insights. researchgate.net Using INS, researchers can compare the spectrum of the empty catalyst framework, the pure deuterated oxime, and the oxime-loaded catalyst. This comparison reveals specific vibrational bands that are perturbed upon adsorption, indicating direct interactions between the oxime and the catalyst's framework. For example, studies on HP SAPO-34 have used this method to probe how the substrate interacts with the acidic sites within the catalyst's pores. researchgate.net The shifts in vibrational frequencies provide direct evidence of hydrogen bonding and other intermolecular forces, clarifying the nature of the active site-substrate complex.
Table 1: Spectroscopic Analysis of this compound in Porous Catalysts
| Catalyst Material | Technique | Key Finding | Reference |
|---|---|---|---|
| SAPO-34 | Inelastic Neutron Scattering (INS) | Observed distinct shifts in vibrational bands upon adsorption of [D10]cyclohexanone oxime, indicating specific substrate-framework interactions. | researchgate.net |
| HP SAPO-34 (Hierarchical) | Inelastic Neutron Scattering (INS) | Revealed differences in interaction compared to conventional SAPO-34, highlighting the influence of hierarchical porosity. | researchgate.net |
| HP AlPO-5 (Hierarchical) | Inelastic Neutron Scattering (INS) | Provided comparative data on substrate interactions within a different framework topology. | researchgate.net |
The efficiency of a solid acid catalyst depends not only on the strength of its active sites but also on their accessibility to reactant molecules. Microporous materials like zeolites and mesoporous materials such as MCM-41 possess distinct pore structures that govern this accessibility. conicet.gov.ar Deuterated probes are instrumental in evaluating how molecules fit within these confined spaces and interact with the active sites.
By analyzing the spectroscopic data from this compound adsorbed onto these materials, researchers can deduce the orientation of the molecule relative to the pore walls and the acidic centers (e.g., Brønsted acid sites). conicet.gov.ar The degree to which specific vibrational modes are altered can indicate the strength of the interaction. In smaller pores, strong interactions with the pore walls and acid sites can lead to significant spectral shifts, while in larger pores, the molecule may have more freedom, resulting in spectra that more closely resemble the pure compound. researchgate.net This information is vital for designing catalysts with optimized pore architectures that promote the desired catalytic transformation while minimizing side reactions.
Advanced Catalytic Systems for Oxime Synthesis Utilizing Sustainable Approaches (General Context)
The industrial synthesis of oximes, particularly cyclohexanone oxime for nylon-6 production, has traditionally relied on processes that can be environmentally challenging. acs.orgijprajournal.com Consequently, there is significant research into developing more sustainable and "green" catalytic systems. These advanced approaches focus on using safer reagents, milder reaction conditions, and more efficient, recyclable catalysts. ijprajournal.comacs.orgnih.gov
One major area of innovation is the replacement of conventional reagents with more environmentally benign alternatives. For instance, processes are being developed that use hydrogen peroxide (H₂O₂) as a clean oxidant. google.comgoogleapis.comsciengine.com Titanium silicalite (TS-1) catalysts have proven highly effective for the ammoximation of cyclohexanone using ammonia (B1221849) and H₂O₂, producing only water as a byproduct. sciengine.comacs.org Further advancements include the in situ generation of H₂O₂ from H₂ and O₂, which avoids the transportation and storage of concentrated hydrogen peroxide. acs.org
Another sustainable strategy involves electrosynthesis, where cyclohexanone oxime is produced through the electrochemical reduction of nitrate (B79036) in the presence of cyclohexanone. acs.org A recent study demonstrated a one-pot synthesis using a Zn-Cu alloy catalyst that achieves a high yield of the oxime at ambient conditions, upgrading nitrate-containing wastewater into a valuable chemical. acs.org
Organocatalysis also presents a sustainable alternative, utilizing small organic molecules like pyrrolidine (B122466) to catalyze oxime formation under mild conditions and in green solvents. acs.orgnih.gov These methods often feature simple procedures and high yields, avoiding the use of heavy metal catalysts. acs.orgnih.gov The use of natural acids derived from fruit juices as catalysts further exemplifies the trend toward greener chemical processes. ijprajournal.com
Table 2: Comparison of Sustainable Catalytic Systems for Oxime Synthesis
| Catalytic Approach | Catalyst Example | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Ammoximation | Titanium Silicalite (TS-1) | Cyclohexanone, NH₃, H₂O₂ | High selectivity; water is the only byproduct. | google.comsciengine.com |
| Electrosynthesis | Zn-Cu Alloy | Cyclohexanone, Aqueous Nitrate | Ambient conditions; uses nitrate as a nitrogen source. | acs.org |
| Organocatalysis | Pyrrolidine | Aldehydes/Ketones, Hydroxylamines | Mild conditions; metal-free; use of green solvents. | acs.orgnih.gov |
| Natural Acid Catalysis | Citrus Limetta Juice | Carbonyl Compound, Hydroxylamine (B1172632) HCl | Environmentally benign; readily available catalyst. | ijprajournal.com |
| In-situ H₂O₂ Production | Pd-Au/TS-1 | Cyclohexanone, NH₃, H₂, O₂ | Avoids transport/storage of concentrated H₂O₂. | acs.org |
Advanced Research Directions and Future Perspectives on Cyclohexanone D10 Oxime
Potential for Novel Synthetic Methodologies for Deuterated Analogues
The synthesis of deuterated compounds, including Cyclohexanone-D10-oxime, is an area of continuous innovation, moving towards more efficient, selective, and sustainable methods. The conventional synthesis of cyclohexanone (B45756) oxime involves a condensation reaction between cyclohexanone and hydroxylamine (B1172632). wikipedia.org For the D10 analogue, this necessitates the use of a deuterated cyclohexanone precursor.
Recent advancements have focused on novel deuteration techniques that could be adapted for oxime synthesis. A significant development is the single-electron-transfer (SET) reductive deuteration of ketoximes and aldoximes using samarium diiodide (SmI2) as an electron donor and heavy water (D2O) as the deuterium (B1214612) source. acs.orgresearchgate.net This method provides α-deuterated primary amines with excellent deuterium incorporation levels (>95%). acs.orgresearchgate.net While this process modifies the oxime, it showcases a powerful technique for introducing deuterium from a readily available source, which could potentially be adapted to deuterate the cyclohexanone ring prior to oximation.
Another emerging area is the use of flow chemistry for deuteration reactions. colab.ws Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be pivotal for managing highly reactive intermediates and improving the selectivity of deuterium incorporation. colab.ws This technology could provide a safer and more scalable route to deuterated precursors like Cyclohexanone-D10.
Future research may also explore direct C-H activation/deuteration of the cyclohexanone ring as a more atom-economical approach before its conversion to the oxime.
Table 1: Comparison of Synthetic Strategies for Deuterated Oxime Analogues
| Methodology | Description | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Precursor Deuteration | Synthesis using a pre-deuterated ketone (e.g., Cyclohexanone-D10) and hydroxylamine. | Deuterated Ketone | Straightforward, high isotopic purity. | wikipedia.org |
| Reductive Deuteration | A SET reaction that reduces the oxime to an amine while incorporating deuterium at the α-position. | D₂O | Uses an inexpensive deuterium source, high D-incorporation. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Flow Chemistry | H-D exchange or other deuteration reactions performed in a continuous flow microreactor. | Various | Enhanced safety, scalability, precise control. colab.ws | colab.ws |
| Electrocatalysis | Sustainable synthesis using nitrate (B79036) reduction on alloy catalysts to generate hydroxylamine in situ for reaction with cyclohexanone. | N/A (for N source) | Ambient conditions, sustainable. nih.gov | nih.gov |
Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Mechanistic Understanding
The subtle yet significant differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds provide a unique opportunity for detailed mechanistic studies. The integration of high-resolution spectroscopy with computational modeling is crucial for unlocking these insights.
Spectroscopic Analysis: Spectroscopy is essential for confirming the structure and isotopic purity of this compound.
NMR Spectroscopy: ¹³C NMR spectra are useful for characterizing ketones and their derivatives, with carbonyl carbons exhibiting signals downfield of 200 ppm. wikipedia.org In the deuterated analogue, the absence of signals in ¹H NMR and the characteristic coupling patterns in ²H NMR would confirm deuteration.
Infrared (IR) Spectroscopy: A key spectroscopic handle is the C-D bond's vibrational frequency, which appears at a lower wavenumber (approx. 2100-2250 cm⁻¹) compared to the C-H stretching frequency (approx. 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium and provides definitive evidence of deuteration. wikipedia.org
Mass Spectrometry: The molecular weight difference between this compound and its protiated counterpart makes mass spectrometry an invaluable tool for determining the extent of deuterium incorporation. compchemday.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways and rationalize experimental observations. researchgate.net For oxime formation, computational studies can elucidate the multi-step mechanism involving nucleophilic attack followed by dehydration. nih.govic.ac.uk By modeling the transition states for both the deuterated and non-deuterated reactants, researchers can predict and understand the kinetic isotope effect (KIE). columbia.edumdpi.com These calculations provide insight into bond-breaking and bond-forming steps, helping to confirm whether a specific C-H bond is cleaved in the rate-determining step of a reaction. columbia.edursc.org
Exploration of Solid-State Polymorphism and Phase Transitions in Deuterated Oximes
The solid-state behavior of molecular compounds, including polymorphism and phase transitions, is governed by subtle intermolecular forces such as hydrogen bonding and van der Waals interactions. Isotopic substitution can influence these properties. The C-D bond is slightly shorter and stronger than the C-H bond, and its vibrational amplitude is smaller. cchmc.org These differences can lead to variations in crystal packing, lattice dimensions, and, consequently, the physical properties of the solid state. cchmc.org
Cyclohexanone oxime is a white crystalline solid with a melting point of approximately 90°C. prepchem.com Its crystal structure and potential for phase transitions are areas of interest. nih.gov For this compound, it is hypothesized that the altered vibrational dynamics and bond lengths could lead to:
Different Polymorphs: The deuterated compound may favor different crystal packing arrangements than its protiated counterpart under identical crystallization conditions.
Shifted Phase Transition Temperatures: The temperatures at which transitions between crystalline phases occur could be altered.
Modified Thermodynamic Stability: The relative stabilities of different polymorphs might change upon deuteration.
Research in this area would involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR to characterize the crystalline forms of this compound and compare them to the standard compound. Understanding these solid-state effects is not only of fundamental interest but also has practical implications for materials science and the use of oximes in solid-phase synthesis. nih.gov
Broader Applications of Deuterated Cyclohexanone Oxime in Fundamental Chemical Science
Beyond its role as a deuterated analogue, this compound serves as a sophisticated probe in fundamental chemical research. Its primary application lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). columbia.edu
Key Applications:
Mechanistic Elucidation: By comparing the rate of a reaction (e.g., oxidation, rearrangement) using this compound versus its standard isotopologue, chemists can determine if a C-H bond on the cyclohexane (B81311) ring is broken during the rate-limiting step. rsc.orgrsc.org A significant KIE (kH/kD > 1) provides strong evidence for such a mechanism. columbia.edu This is particularly valuable for studying complex transformations like the Beckmann rearrangement, where understanding the intricate steps is crucial for process optimization. tue.nl
Metabolic and Pharmacokinetic Studies: In the broader context of drug discovery, selective deuteration is a strategy to slow down metabolic breakdown by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile. nih.govnih.gov While this compound is not a drug, its use in foundational studies helps to understand the fundamental principles of how deuteration at various positions affects molecular stability and reactivity in biological systems. nih.gov
Internal Standards: Due to its distinct mass and similar chemical behavior to the non-deuterated form, this compound is an ideal internal standard for quantitative analysis using mass spectrometry, allowing for precise measurements in complex mixtures. compchemday.org
Materials Science: The unique properties imparted by the oxime's N-O bond have been used to create dynamic materials. researchgate.net Studying the impact of deuteration on the properties of these materials could open new avenues for designing advanced polymers and self-healing systems with fine-tuned characteristics.
The continued exploration of this compound and related deuterated analogues will undoubtedly contribute to a deeper understanding of chemical reactivity, molecular interactions, and the design of next-generation molecules and materials.
Q & A
Q. What are the key considerations for synthesizing Cyclohexanone-D10-oxime with high isotopic purity?
this compound synthesis requires deuterium incorporation at specific positions. A common approach involves:
- Deuteration of cyclohexanone : Cyclohexanone-D10 is typically synthesized via catalytic deuteration of cyclohexanone using deuterium gas (D₂) and palladium-based catalysts under controlled pressure and temperature .
- Oxime formation : Reacting cyclohexanone-D10 with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux conditions. Isotopic purity (>98% D) must be confirmed via NMR (¹H/²H) or mass spectrometry .
- Critical factors : Avoid proton exchange by using deuterated solvents (e.g., D₂O) and inert atmospheres to prevent contamination .
Q. How should researchers characterize the structural and isotopic integrity of this compound?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR) : ¹³C and ²H NMR to confirm deuteration sites and rule out proton contamination. For example, the absence of ¹H signals at δ 2.1–2.5 ppm (cyclohexanone protons) validates deuteration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₆D₁₀NOH) and isotopic abundance .
- Infrared Spectroscopy (IR) : Compare O-H/N-H stretching frequencies (~3200–3500 cm⁻¹) between protonated and deuterated oximes to assess deuteration efficiency .
Advanced Research Questions
Q. How can isotopic effects in this compound influence reaction kinetics in catalytic studies?
Deuterium isotope effects (KIEs) alter reaction rates due to differences in bond strength (C-D vs. C-H). For example:
- Hydrogenation/Dehydrogenation : this compound may exhibit slower reaction rates in metal-catalyzed hydrogenolysis due to stronger C-D bonds, requiring adjustments in catalyst loading or temperature .
- Mechanistic insights : KIE values >1 indicate a rate-determining step involving C-H bond cleavage, while values <1 suggest tunneling effects. These must be quantified using parallel experiments with protonated and deuterated analogs .
Q. What strategies resolve contradictions in stability data for this compound under varying conditions?
Conflicting stability reports often arise from:
- Solvent interactions : Polar aprotic solvents (e.g., DMF) may stabilize oxime via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate hydrolysis. Solvent choice must align with experimental goals .
- Temperature sensitivity : Long-term storage at >25°C can degrade deuterated oximes. Stability studies using accelerated aging (40–60°C) and HPLC monitoring are recommended .
- Oxidative degradation : this compound reacts with peroxides; avoid storage near oxidizing agents and use stabilizers like BHT (butylated hydroxytoluene) .
Q. How can this compound be utilized in isotopic tracing for metabolic pathway studies?
Applications include:
- Enzyme catalysis : Tracking deuterium retention in products to identify rate-limiting steps in cytochrome P450-mediated oxidations .
- Mass spectrometry imaging : Spatial distribution of deuterated metabolites in tissues, validated against protonated controls to exclude background interference .
- Data normalization : Use this compound as an internal standard in LC-MS workflows to correct for matrix effects .
Experimental Design and Safety
Q. What safety protocols are critical when handling this compound in synthetic workflows?
Key protocols include:
- Ventilation : Use fume hoods to mitigate inhalation risks, as cyclohexanone derivatives are volatile and irritant .
- Reactivity hazards : Avoid contact with strong oxidizers (e.g., HNO₃, H₂O₂) to prevent explosive peroxide formation .
- Waste disposal : Neutralize residual hydroxylamine with dilute HCl before disposal to avoid exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
